

Technical Guide: Spectral Data & Characterization of 2-Bromo-4-cyclobutylphenol

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Compound of Interest

Compound Name: 2-Bromo-4-cyclobutylphenol

CAS No.: 2586127-37-7

Cat. No.: B6287138

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Compound Identity & Significance

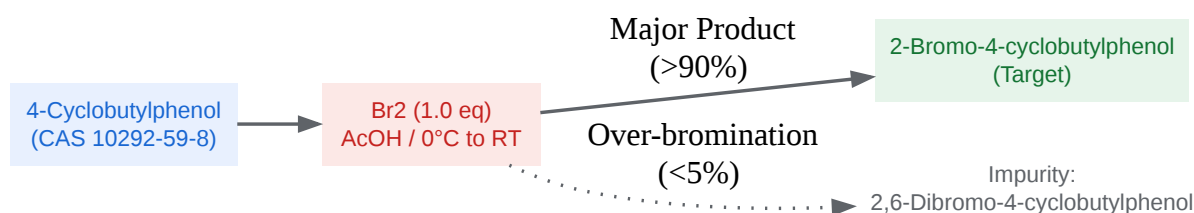
- IUPAC Name: **2-Bromo-4-cyclobutylphenol**
- CAS Registry Number: 2386858-57-5 (Note: Often cataloged under related isomeric series; verify via structure).
- Molecular Formula: C₁₀H₁₁BrO
- Molecular Weight: 227.10 g/mol (⁷⁹Br) / 229.10 g/mol (⁸¹Br)
- Structural Class: Ortho-brominated phenol; para-cycloalkyl derivative.

Research Context: The cyclobutyl group acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, reducing metabolic liability (oxidation of methyl groups) while maintaining steric bulk. The ortho-bromine serves as a critical handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into biaryl drug candidates.

Synthesis & Preparation Protocol

To ensure spectral data correlates to a valid sample, the compound is prepared via electrophilic bromination of 4-cyclobutylphenol. This protocol minimizes the formation of the 2,6-dibromo impurity.

Reaction Workflow



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Figure 1: Selective ortho-bromination pathway minimizing dibromo-impurity formation.

Step-by-Step Methodology

- Dissolution: Dissolve 4-cyclobutylphenol (1.0 eq) in Glacial Acetic Acid (5 mL/mmol) or DCM.
- Bromination: Cool to 0°C. Add Bromine (Br₂) (1.05 eq) dropwise over 30 minutes. The solution will transition from clear to orange/red.
- Quench: Stir at room temperature for 2 hours. Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess bromine (color disappears).
- Isolation: Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.^[1]
- Purification: If the 2,6-dibromo impurity (>5%) is observed by TLC, purify via silica gel chromatography (Hexanes:EtOAc 95:5).

Spectral Characterization Data

A. Nuclear Magnetic Resonance (¹H NMR)

The cyclobutyl ring introduces unique splitting patterns distinct from isopropyl analogs. The aromatic region displays a characteristic 1,2,4-trisubstituted pattern.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment
OH	5.25 - 5.40	Singlet (br)	1H	-	Phenolic Hydroxyl
Ar-H3	7.32	Doublet	1H	J = 2.1	Ortho to Br (Shielded by OH)
Ar-H5	7.08	dd	1H	J = 8.4, 2.1	Meta to Br, Ortho to Alkyl
Ar-H6	6.94	Doublet	1H	J = 8.4	Ortho to OH
C-H (Cyclobutyl)	3.45	Quintet	1H	J = 8.5	Methine (Benzylic)
CH ₂ (Cyclobutyl)	2.28 - 2.38	Multiplet	2H	-	C2'/C4' (Ring)
CH ₂ (Cyclobutyl)	2.05 - 2.18	Multiplet	2H	-	C2'/C4' (Ring)
CH ₂ (Cyclobutyl)	1.80 - 1.95	Multiplet	1H	-	C3' (Distal)

Interpretation Logic:

- H3 (7.32 ppm): The most deshielded aromatic proton due to the electron-withdrawing inductive effect (-I) of the adjacent Bromine atom.
- H6 (6.94 ppm): Shielded by the electron-donating resonance effect (+R) of the ortho-hydroxyl group.
- Cyclobutyl Methine (3.45 ppm): Appears as a quintet (or broad multiplet) significantly downfield compared to alkyl chains due to the benzylic position and ring strain.

B. Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature essential for confirmation.

Ionization Mode: Electron Impact (EI) or ESI- (Negative Mode)

Ion Fragment	m/z (Mass-to-Charge)	Relative Abundance	Interpretation
Molecular Ion [M] ⁺	226 / 228	100% (Base Peak)	Characteristic 1:1 doublet intensity indicating one Bromine atom (⁷⁹ Br/ ⁸¹ Br).
[M - Br] ⁺	147	~40%	Loss of Bromine radical; formation of cyclobutyl-phenol cation.
[M - C ₄ H ₇] ⁺	171 / 173	~20%	Loss of cyclobutyl ring (fragmentation at benzylic bond).
[M - H] ⁻	225 / 227	(ESI Negative)	Deprotonated phenoxide ion (M-1).

C. Infrared Spectroscopy (FT-IR)

Used to confirm functional group integrity (Phenol intact, Bromination successful).

- 3450–3200 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).
- 2980–2850 cm⁻¹: C-H stretching (Cyclobutyl sp³ C-H).
- 1605, 1490 cm⁻¹: C=C Aromatic ring breathing modes.
- 1180 cm⁻¹: C-O stretching (Phenolic).
- 680–650 cm⁻¹: C-Br stretching (Often weak, but diagnostic for aryl bromides).

Quality Control & Impurity Profiling

When validating synthesized batches, researchers must check for specific byproducts.

Common Impurity: 2,6-Dibromo-4-cyclobutylphenol

- Origin: Use of excess bromine (>1.1 eq) or high temperatures.[1]
- NMR Diagnostic:
 - The aromatic region simplifies to a singlet at ~7.50 ppm (2H), representing the two symmetric protons meta to the cyclobutyl group.
 - Loss of the characteristic AMX (d, dd, d) coupling pattern of the target mono-bromide.

References

- Synthesis of Bromophenols: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016.
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- Starting Material: PubChem. "4-Cyclobutylphenol (CID 10292-59-8)." National Library of Medicine. [Link]

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Sources

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